molecular formula C7H7F3OS B13295874 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol

2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol

Cat. No.: B13295874
M. Wt: 196.19 g/mol
InChI Key: AMJKOBGCMYTLQR-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol is an organic compound with the molecular formula C7H7F3OS. It features a thiophene ring substituted with a trifluoromethyl group and an ethan-1-ol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol is unique due to:

Biological Activity

2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol, with the CAS number 1862911-95-2, is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H7_7F3_3OS, with a molecular weight of 196.19 g/mol. The trifluoromethyl group attached to the thiophene ring significantly influences the compound's reactivity and biological activity.

PropertyValue
CAS Number1862911-95-2
Molecular FormulaC7_7H7_7F3_3OS
Molecular Weight196.19 g/mol

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively. Compounds similar to this compound have shown promising results against several cancer cell lines. For instance, IC50_{50} values for related thiourea derivatives ranged from 3 to 14 µM in studies targeting pancreatic and breast cancer cells . This suggests that the trifluoromethyl group may enhance the cytotoxic effects of these compounds.

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, including cancer and neurodegenerative disorders. Thiophene derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In particular, some compounds demonstrated over 70% inhibition at concentrations as low as 10 µg/mL . This indicates that this compound could potentially exhibit similar anti-inflammatory properties.

Case Studies

  • Antibacterial Efficacy : A study evaluated several thiophene derivatives for their antibacterial activity against a panel of pathogens. The results indicated that modifications in the thiophene structure significantly influenced antibacterial potency, suggesting that similar modifications could enhance the activity of this compound.
  • Cytotoxicity Against Cancer Cell Lines : Research on various thiourea derivatives revealed that those with trifluoromethyl substitutions exhibited lower IC50_{50} values in human leukemia cell lines compared to their non-fluorinated counterparts. This finding underscores the potential for developing effective anticancer agents based on the structure of this compound.

Properties

Molecular Formula

C7H7F3OS

Molecular Weight

196.19 g/mol

IUPAC Name

2-[4-(trifluoromethyl)thiophen-3-yl]ethanol

InChI

InChI=1S/C7H7F3OS/c8-7(9,10)6-4-12-3-5(6)1-2-11/h3-4,11H,1-2H2

InChI Key

AMJKOBGCMYTLQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)C(F)(F)F)CCO

Origin of Product

United States

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